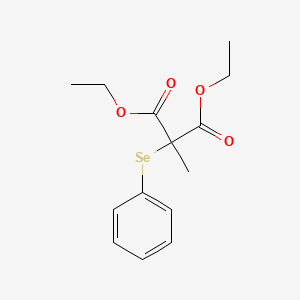
Diethyl methyl(phenylselanyl)propanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of diethyl methyl(phenylselanyl)propanedioate typically involves the alkylation of diethyl propanedioate. The process begins with the formation of the enolate ion from diethyl propanedioate using a strong base such as sodium ethoxide in ethanol. The enolate ion then undergoes nucleophilic substitution with an appropriate alkyl halide, such as methyl iodide, to introduce the methyl group. The phenylselanyl group can be introduced through a subsequent reaction with phenylselenyl chloride under suitable conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of catalysts to optimize yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl methyl(phenylselanyl)propanedioate undergoes various chemical reactions, including:
Oxidation: The phenylselanyl group can be oxidized to form selenoxide intermediates.
Reduction: Reduction reactions can convert the phenylselanyl group to selenol or other selenium-containing species.
Substitution: The ester groups can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can react with the ester groups under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenylselanyl group can yield selenoxides, while reduction can produce selenols. Substitution reactions can lead to the formation of various esters or amides .
Wissenschaftliche Forschungsanwendungen
Diethyl methyl(phenylselanyl)propanedioate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of selenium-containing compounds.
Biology: The compound’s selenium content makes it valuable in studies related to selenium biochemistry and its role in biological systems.
Medicine: Research explores its potential as a precursor for selenium-based drugs with antioxidant and anticancer properties.
Industry: It finds applications in the synthesis of specialty chemicals and materials with unique properties
Wirkmechanismus
The mechanism of action of diethyl methyl(phenylselanyl)propanedioate involves its interaction with molecular targets through its selenium moiety. Selenium can participate in redox reactions, influencing cellular oxidative stress and signaling pathways. The compound may also interact with enzymes and proteins, modulating their activity and function. These interactions contribute to its potential therapeutic effects, such as antioxidant and anticancer activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethyl propanedioate (Diethyl malonate): A precursor in the synthesis of diethyl methyl(phenylselanyl)propanedioate.
Dimethyl malonate: Another ester of malonic acid, used in similar synthetic applications.
Phenylselanyl derivatives: Compounds containing the phenylselanyl group, used in various chemical and biological studies.
Uniqueness
This compound is unique due to the presence of both ester and phenylselanyl groups.
Eigenschaften
CAS-Nummer |
150194-66-4 |
|---|---|
Molekularformel |
C14H18O4Se |
Molekulargewicht |
329.26 g/mol |
IUPAC-Name |
diethyl 2-methyl-2-phenylselanylpropanedioate |
InChI |
InChI=1S/C14H18O4Se/c1-4-17-12(15)14(3,13(16)18-5-2)19-11-9-7-6-8-10-11/h6-10H,4-5H2,1-3H3 |
InChI-Schlüssel |
XHKSJVXDPGXSIF-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(C)(C(=O)OCC)[Se]C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


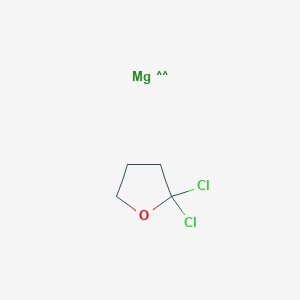
![Tricyclo[12.3.1.1~2,6~]nonadeca-1(18),2(19),3,5,14,16-hexaene-3,8,9,11,12,17-hexol](/img/structure/B12563209.png)
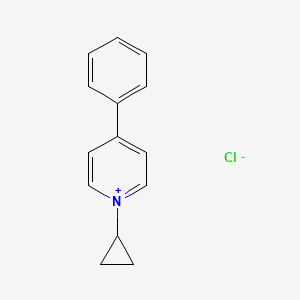
![2-Propenoic acid, 2-(acetylamino)-3-[3-(acetyloxy)phenyl]-](/img/structure/B12563229.png)

![[1,1'-Biazulene]-3,7-dione](/img/structure/B12563237.png)
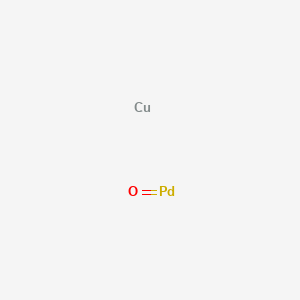
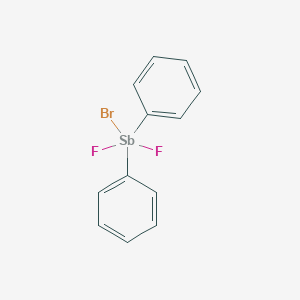

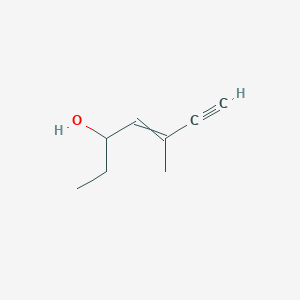
![[1,1'-Biphenanthrene]-2,2'-diol](/img/structure/B12563274.png)

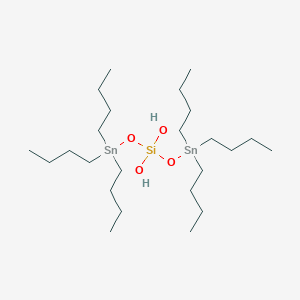
![1H-Pyrrole, 2-[(S)-(4-methylphenyl)sulfinyl]-](/img/structure/B12563300.png)
